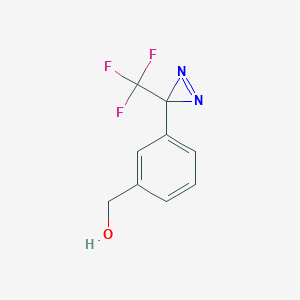

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenyl ring with a methanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the diazirine ring through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions. The phenyl ring is then introduced via a coupling reaction, followed by the addition of the methanol group through a reduction reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The diazirine ring can be reduced to form a more stable amine derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)aldehyde or (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)carboxylic acid.

Reduction: Formation of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Photoaffinity Labeling : The compound is utilized as a photoaffinity labeling reagent to study molecular interactions. Upon UV light exposure, it generates a highly reactive carbene that can covalently bond with nearby molecules, making it an effective tool for identifying binding sites on proteins and other macromolecules.

Biology

- Protein-Ligand Interactions : It is employed in investigating protein-ligand interactions and enzyme mechanisms. The ability to form stable covalent bonds with biological targets makes it valuable in biochemical studies.

Medicine

- Drug Discovery : The compound shows potential in drug discovery due to its ability to form stable covalent bonds with target proteins. This property can be exploited to develop new therapeutic agents that selectively interact with disease-related proteins.

Industry

- Advanced Materials Development : Its unique chemical properties make it suitable for developing advanced materials, such as polymers and coatings. The stability and reactivity of the compound can enhance the performance of these materials in various applications.

Case Studies

-

Photolabeling in Protein Studies

- Researchers have successfully used (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol in photolabeling experiments to identify unknown protein interaction partners in complex biological systems. This methodology has led to significant insights into enzyme mechanisms and protein dynamics.

-

Drug Development

- In drug discovery research, this compound has been tested for its ability to selectively bind to target proteins associated with specific diseases. Its covalent bonding capability has shown promise in developing targeted therapies that minimize off-target effects.

Mécanisme D'action

The mechanism by which (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol exerts its effects involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, forming stable covalent linkages with nearby molecules. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins and other macromolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzene: Lacks the methanol group, making it less versatile in certain applications.

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)amine: Contains an amine group instead of a methanol group, which can alter its reactivity and binding properties.

Uniqueness

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is unique due to the presence of both the diazirine ring and the methanol group, which provide a combination of reactivity and functional versatility. This makes it particularly useful in applications requiring precise molecular interactions and stable covalent modifications.

Activité Biologique

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol, with the CAS number 176640-04-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : C9H7F3N2O

- Molecular Weight : 216.16 g/mol

- Storage Conditions : Should be stored in a dark place at temperatures below -20°C to maintain stability and prevent degradation .

The compound features a diazirine moiety, which is known for its ability to generate reactive carbene species upon photolysis. This characteristic allows it to act as a photolabeling agent in biological systems, facilitating the study of protein interactions and dynamics . The trifluoromethyl group enhances the compound's hydrophobicity and may influence its binding affinity to various biological targets.

Photolabeling and Protein Interaction

The primary biological activity of this compound is its use in photolabeling experiments. Upon exposure to UV light, the diazirine group generates a carbene that can react with nearby nucleophiles in proteins, leading to covalent modifications. This technique has been employed to identify protein interactions in complex biological systems.

Case Studies

-

Protein Profiling in HEK293T Cells

In a study examining fragment-based ligand discovery, probes similar to this compound were used to label proteins in HEK293T cells. The researchers found that these probes could identify over 2000 protein targets, demonstrating the compound's utility in mapping protein interactions . -

Fluorescent Recovery Post-Cross-Linking

Another study highlighted the use of diazirine-based compounds for cross-linking studies. After cross-linking with target proteins, fluorescence emission was significantly enhanced, indicating successful labeling and interaction with biomolecules . This property can be leveraged for imaging and tracking protein dynamics in live cells.

Data Table: Summary of Biological Activities

Safety and Handling

Due to its reactive nature, this compound should be handled with caution. It is classified as hazardous (GHS Pictogram: Danger), necessitating appropriate safety measures during laboratory use .

Propriétés

IUPAC Name |

[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-2-6(4-7)5-15/h1-4,15H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAZXCJOBNXZHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.